molecular formula C20H16BrFN2O4 B2915858 Ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-43-2

Ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Número de catálogo: B2915858
Número CAS: 899943-43-2
Peso molecular: 447.26
Clave InChI: KVWCDUYWHRXKSB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted with diverse functional groups. The pyridazine ring is oxidized at position 6 (ketone), esterified at position 3 (ethyl carboxylate), and modified at positions 1 and 4 with aromatic substituents: a 4-fluorophenyl group at position 1 and a 4-bromobenzyloxy group at position 4. Pyridazine derivatives are of interest in medicinal chemistry due to their structural resemblance to bioactive molecules, though specific applications of this compound require further investigation .

Propiedades

IUPAC Name

ethyl 4-[(4-bromophenyl)methoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O4/c1-2-27-20(26)19-17(28-12-13-3-5-14(21)6-4-13)11-18(25)24(23-19)16-9-7-15(22)8-10-16/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWCDUYWHRXKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C19H18BrF N2O3
  • Molecular Weight : 421.26 g/mol
  • IUPAC Name : Ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

This compound features a dihydropyridazine core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, halogen-substituted derivatives have shown broad-spectrum antibacterial action, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.625 to 125 μM against various strains of Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

The compound's analogs have been evaluated for anticancer activity. Research has demonstrated that certain pyridazine derivatives can induce apoptosis in cancer cell lines. For example, a related compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . The mechanism of action appears to involve the disruption of cellular signaling pathways related to survival and proliferation.

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Compounds similar to ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridazine ring significantly influence its potency and selectivity. For instance, substituents such as bromine and fluorine enhance antimicrobial activity by increasing lipophilicity and altering binding interactions with bacterial enzymes .

Case Study 1: Anticancer Efficacy

In a study evaluating various pyridazine derivatives for anticancer activity, ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry assays .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate against clinical isolates of MRSA. The compound demonstrated an MIC of 31.2 µg/mL, indicating potent antibacterial activity superior to conventional antibiotics like ciprofloxacin .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyridazine Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight
Ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Not provided - 1: 4-Fluorophenyl
- 4: 4-Bromobenzyloxy
C₂₁H₁₇BrFN₂O₄ 475.28*
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 866009-66-7 - 1: Phenyl
- 4: Butylsulfanyl
C₁₇H₂₀N₂O₃S 356.42
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 478067-01-5 - 1: 3-(Trifluoromethyl)phenyl
- 4: Trifluoromethyl
C₁₅H₁₀F₆N₂O₃ 380.24
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate 899943-44-3 - 1: 4-Fluorophenyl
- 4: 4-(Trifluoromethyl)benzyloxy
C₂₁H₁₆F₄N₂O₄ 436.36
Ethyl 1-(3-bromophenyl)-4-(((2-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate 899959-33-2 - 1: 3-Bromophenyl
- 4: 2-Fluorophenylsulfonyloxy
C₁₉H₁₄BrFN₂O₆S 497.30

*Calculated based on molecular formula.

Key Observations:

  • In contrast, Parchem’s 866009-66-7 uses a simple phenyl group, reducing steric bulk and electronic effects.
  • Position 4 Substitution: The 4-bromobenzyloxy group in the target compound introduces bromine, a heavy atom that may influence crystallinity and X-ray diffraction properties .
  • Heteroatom Linkage : Sulfonyloxy (899959-33-2) and sulfanyl (866009-66-7) groups differ in polarity and hydrogen-bonding capacity compared to ether-linked benzyloxy groups.

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Compound (CAS) XLogP3* Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Melting Point (K)
Target Compound ~3.5† 8 ~80† Not reported
478067-01-5 3.4 10 59 Not reported
899943-44-3 3.8‡ 9 75‡ Not reported
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate N/A 3 52.3 418–420

*Calculated partition coefficient; †Estimated based on structural analogs; ‡Derived from molecular formula.

Key Observations:

  • Lipophilicity : The target compound’s predicted XLogP3 (~3.5) suggests moderate hydrophobicity, comparable to 478067-01-5 (3.4) and 899943-44-3 (3.8). The cyclohexene derivative has lower lipophilicity due to fewer aromatic substituents.
  • Hydrogen Bonding : The pyridazine core and ester/carbonyl groups contribute to high hydrogen bond acceptor counts (8–10), influencing solubility and protein binding.
  • Thermal Stability : The cyclohexene derivative’s melting point (418–420 K) suggests higher crystallinity, possibly due to N–H⋯O hydrogen bonds .

Functional Group Impact

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.